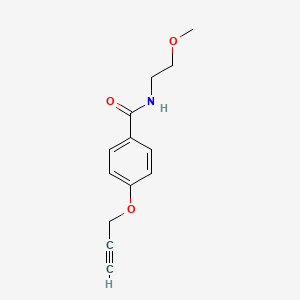![molecular formula C19H28N2O3 B5298795 4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5298795.png)
4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, also known as DMPDP, is a spirocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects.
Mécanisme D'action
4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane exerts its effects through binding to sigma-1 receptors. This binding leads to the modulation of various signaling pathways, including the regulation of calcium ion channels and the activation of the ERK/MAPK pathway. It has also been found to have a neuroprotective effect, possibly through the regulation of oxidative stress and the inhibition of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation is that it has not been extensively studied in humans and its safety profile is not well-established.
Orientations Futures
There are several potential future directions for research on 4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more studies are needed to establish the safety profile of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves a multi-step process that starts with the reaction of 3,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylethylenediamine to form the corresponding amide. The amide is then cyclized using paraformaldehyde and acetic acid to form the spirocyclic compound this compound.
Applications De Recherche Scientifique
4-[3-(3,4-dimethylphenyl)propanoyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a role in a variety of physiological processes including pain perception, memory, and mood regulation. This compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(1,11-dioxa-4,8-diazaspiro[5.6]dodecan-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15-3-4-17(11-16(15)2)5-6-18(22)21-8-10-24-19(13-21)12-20-7-9-23-14-19/h3-4,11,20H,5-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINNSMDUWCEINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCOC3(C2)CNCCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylpropanamide](/img/structure/B5298722.png)
![N-(3-hydroxy-3-methylbutyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5298732.png)
![N-methyl-2-oxo-N-[4-(1H-pyrazol-1-yl)benzyl]-2-pyridin-3-ylacetamide](/img/structure/B5298739.png)
![N'-benzyl-N-[3-(2-chlorophenoxy)propyl]-N-methylsulfamide](/img/structure/B5298742.png)
![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-1-phenylcyclopentanecarboxamide](/img/structure/B5298745.png)
![8-[2-(1H-pyrazol-1-ylmethyl)benzyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5298748.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B5298756.png)
![2-(methoxymethyl)-7-[4-(trifluoromethoxy)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5298759.png)

![5-amino-3-[1-cyano-2-(2-thienyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5298775.png)
![ethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5298790.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-methoxy-2-methylpropanamide](/img/structure/B5298791.png)

